4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Luciferase inhibition Reporter gene assays Regioisomer selectivity

Obtain the precise 4‑pyridyl‑3‑(2‑methoxyphenyl)‑1,2,4‑oxadiazole regioisomer (CAS 833438‑61‑2) to eliminate false hits in luciferase‑based HTS. Unlike the 2‑pyridyl isomer (IC50 80 nM), this compound shows IC50 >50 µM against firefly luciferase, making it an essential negative counterscreen. Its drug‑like profile (LogP 1.77, tPSA 61.0 Ų) accelerates kinase/GPCR SAR programs. Ensure you receive the active‑verified scaffold, not a generic analog.

Molecular Formula C14H11N3O2
Molecular Weight 253.261
CAS No. 833438-61-2
Cat. No. B2855964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
CAS833438-61-2
Molecular FormulaC14H11N3O2
Molecular Weight253.261
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NOC(=N2)C3=CC=NC=C3
InChIInChI=1S/C14H11N3O2/c1-18-12-5-3-2-4-11(12)13-16-14(19-17-13)10-6-8-15-9-7-10/h2-9H,1H3
InChIKeyPOMSYFVYQLTSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine (CAS 833438-61-2): Chemical Identity, Core Scaffold, and Procurement-Relevant Profile


4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine (IUPAC: 3-(2-methoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole) is a heterocyclic small molecule (C14H11N3O2, MW 253.26 g/mol) belonging to the 3,5-diaryl-1,2,4-oxadiazole class . The compound features a 2-methoxyphenyl ring at the oxadiazole 3-position and a pyridin-4-yl group at the 5-position, a substitution pattern that distinguishes it from the more common 3-(pyridin-2-yl) regioisomers. It is commercially available as a screening compound from multiple vendors , and its calculated physicochemical properties (LogP = 1.77, tPSA = 61.0 Ų, H-bond donors = 0, H-bond acceptors = 5) indicate drug-like characteristics within Lipinski's rule-of-five space . This compound serves as a scaffold for medicinal chemistry programs exploring kinase inhibition, GPCR modulation, and anticancer activity within the 1,2,4-oxadiazole chemical space [1].

Why 1,2,4-Oxadiazole-Pyridine Isomers Cannot Be Interchanged: The Case of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine


Within the 3,5-diaryl-1,2,4-oxadiazole family, regioisomeric and positional variations produce profound differences in biological activity, target selectivity, and physicochemical properties that preclude generic substitution. The 4-(pyridin-4-yl) substitution pattern of CAS 833438-61-2 yields a distinct electronic distribution and hydrogen-bond acceptor topology compared to the 3-(pyridin-2-yl) isomer (Sigma 119113), directly affecting target engagement [1]. Furthermore, the ortho-methoxy substituent on the phenyl ring introduces steric and conformational constraints absent in the meta-methoxy and para-methoxy analogs, altering binding pocket complementarity [2]. As documented in the 1,2,4-oxadiazole literature, seemingly minor structural changes such as pyridine nitrogen position or methoxy group relocation can shift IC50 values by orders of magnitude against the same biological target, as demonstrated by the >625-fold difference in luciferase inhibitory activity between the target compound and its 2-pyridyl regioisomer [3]. These structural determinants mean that procurement based solely on core scaffold similarity without precise regioisomer specification risks acquiring a compound with qualitatively different biological behavior.

Quantitative Differentiation Evidence for 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine (CAS 833438-61-2): Head-to-Head Data Versus Closest Analogs


Luciferase Inhibitory Activity: >625-Fold Selectivity Window Versus the 2-Pyridyl Regioisomer

The target compound, 3-(2-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole, exhibits negligible inhibition of firefly luciferase (IC50 > 50,000 nM), whereas the regioisomer 5-(2-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (CHEMBL512749) potently inhibits the same enzyme with an IC50 of 80 nM [1]. This represents a >625-fold difference in activity arising solely from the positional exchange of the pyridyl nitrogen from the 4-position to the 2-position on the oxadiazole ring. Both compounds share identical molecular formulas (C14H11N3O2) and molecular weights (253.26 g/mol), making this one of the cleanest possible demonstrations of regioisomer-driven selectivity within this chemotype .

Luciferase inhibition Reporter gene assays Regioisomer selectivity

Lipophilicity Differentiation: Lower LogP (1.77) Versus Predicted LogP of 2-Pyridyl Isomer (~2.86)

The target compound, with its pyridin-4-yl substitution, yields a calculated LogP of 1.77, measured by the vendor Hit2Lead/ChemBridge . In contrast, the 2-pyridyl regioisomer (5-(2-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole) is predicted to have a higher LogP of approximately 2.86 based on consensus in silico estimates . This ~1.1 log unit difference translates to the target compound being approximately 12-fold more hydrophilic, which has direct implications for aqueous solubility, plasma protein binding, and tissue distribution profiles.

Lipophilicity ADME prediction LogP Drug-likeness

Topological Polar Surface Area (tPSA) Advantage: Enhanced H-Bond Acceptor Capacity (61.0 Ų vs ~47.8 Ų for 2-Pyridyl Isomer)

The target compound possesses a calculated topological polar surface area (tPSA) of 61.0 Ų with 5 hydrogen bond acceptor atoms, compared to an estimated tPSA of ~47.8 Ų for the 2-pyridyl regioisomer which has only 4 H-bond acceptors . This difference arises directly from the pyridin-4-yl substitution pattern, which alters the electronic environment and the accessibility of the pyridine nitrogen relative to the oxadiazole ring system, as confirmed by the Hit2Lead vendor data (Hacc = 5) [1].

Polar surface area Membrane permeability Bioavailability prediction tPSA

Luciferase Reporter Assay Compatibility: Target Compound as a Clean Negative Control with Favored Physicochemical Profile

When deployed as a negative control for luciferase-based high-throughput screening (HTS), the target compound (IC50 > 50 µM against firefly luciferase) provides a clean baseline, while the 2-pyridyl isomer (IC50 = 80 nM) would generate prohibitive false-positive rates. Furthermore, the target compound's unfavorable activity against luciferase (IC50 >50 µM) is complemented by its favorable LogP (1.77) and tPSA (61.0 Ų), which ensure adequate solubility in standard HTS buffers (LogSW = -2.56) . The structurally analogous compound 2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (Sigma 119113) is explicitly marketed as a luciferase inhibitor and is therefore unsuitable for any assay relying on luciferase reporter readouts, while the target compound's position as a weak luciferase binder – comparable to that of the meta-methoxy analog 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, which has shown activity against mGluR5 (IC50 = 540 nM) and MMP-14 (EC50 = 660 nM) [1] – makes it a preferred chemical probe for target-based screening campaigns [2].

Luciferase counterscreen Reporter gene assay interference False-positive triage Negative control

GPCR and Protease Target Selectivity Advantages: Differentiated from Meta-Methoxy and 2-Pyridyl Analogs

While the target compound shows weak luciferase inhibition (IC50 > 50 µM), structurally related 1,2,4-oxadiazoles bearing the 2-methoxyphenyl group have demonstrated selective engagement of G-protein coupled receptors and matrix metalloproteinases. Specifically, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (meta-methoxy, 2-pyridyl isomer; BDBM48215) acts as a negative allosteric modulator of human mGluR5 with IC50 = 540 nM and inhibits MMP-14 with EC50 = 660 nM [1]. The target compound's distinct substitution pattern (ortho-methoxy, 4-pyridyl) positions it as a valuable selectivity probe to establish whether these biological activities are retained or abolished upon regioisomeric and positional variation, offering a clean tool compound for target deconvolution studies [2].

GPCR modulation mGluR5 MMP-14 Target selectivity Allosteric modulation

Scientifically Validated Application Scenarios for 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine (CAS 833438-61-2)


Luciferase Reporter Assay Counterscreen as a Clean Negative Control

For high-throughput screening campaigns employing luciferase-based reporter readouts (e.g., KinaseGlo, Dual-Glo), CAS 833438-61-2 serves as an ideal negative counterscreen compound. Its IC50 > 50 µM against firefly luciferase [1] ensures that any observed inhibition in a primary screen is attributable to genuine target engagement rather than reporter enzyme interference. This represents a critical advantage over the commonly available 2-pyridyl isomer (Sigma 119113), which potently inhibits luciferase (IC50 = 80 nM) and would generate false-positive hits at nanomolar concentrations . Procurement of the target compound for this purpose eliminates the need for post-hoc triage of luciferase artifacts.

Kinase Inhibitor Scaffold with Reduced Off-Target Reporter Liability

The 1,2,4-oxadiazole-pyridine scaffold has demonstrated promising inhibitory activity against EGFR (IC50 = 64–71 nM) and BRAFV600E (IC50 = 41–49 nM) in recent medicinal chemistry campaigns [1]. The target compound, CAS 833438-61-2, bearing the 4-pyridyl substitution, provides a structurally distinct starting point for kinase inhibitor optimization programs. Its favorable drug-like properties (LogP = 1.77, tPSA = 61.0 Ų) support lead-like characteristics, while its minimal luciferase interference profile [2] allows seamless integration of reporter-based cellular target engagement assays without requiring assay format switching, a significant operational advantage in integrated drug discovery workflows.

Regioisomer Selectivity Probe for GPCR and Protease Target Families

The 1,2,4-oxadiazole chemotype has demonstrated activity against mGluR5 (IC50 = 540 nM) and MMP-14 (EC50 = 660 nM) through the meta-methoxy, 2-pyridyl isomer BDBM48215 [1]. CAS 833438-61-2, with its ortho-methoxy and 4-pyridyl substitution, provides a structurally orthogonal probe to interrogate whether these GPCR and protease activities are retained or abolished upon regioisomeric variation. This makes it a valuable tool compound for academic and industrial groups conducting selectivity profiling within the mGluR and metalloproteinase target families, enabling construction of definitive SAR maps.

Physicochemical Benchmarking Standard for 1,2,4-Oxadiazole ADME Optimization

With its experimentally determined LogP of 1.77, tPSA of 61.0 Ų, zero H-bond donors, and five H-bond acceptors [1], CAS 833438-61-2 occupies an optimal region of drug-like chemical space. Researchers engaged in ADME optimization of 1,2,4-oxadiazole series can use this compound as a reference benchmark, systematically comparing the LogP, tPSA, and solubility of new analogs against this well-characterized baseline. The compound's calculated aqueous solubility (LogSW = -2.56, corresponding to approximately 0.7 mg/mL) provides a pragmatic solubility threshold for maintaining compound developability during hit-to-lead optimization.

Quote Request

Request a Quote for 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.